Lithium magnesium sodium fluoride silicate

Pillared clays Alumina-pillared fluorine mica Thermal durability

Lithium magnesium sodium fluoride silicate (CAS 100063-69-2), systematically described as trilithium trimagnesium trisodium tetrakis(dioxido(oxo)silane) tetrafluoride, is a synthetic inorganic compound belonging to the tetrasilicic fluorine mica family. With a molecular formula of F₄Li₃Mg₃Na₃O₁₂Si₄ and a molecular weight of 543.1 g/mol, this compound is structurally classified as a layered phyllosilicate in which fluoride anions occupy the hydroxyl positions typical of natural micas.

Molecular Formula F4Li3Mg3Na3O12Si4
Molecular Weight 543.1 g/mol
CAS No. 100063-69-2
Cat. No. B12651041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium magnesium sodium fluoride silicate
CAS100063-69-2
Molecular FormulaF4Li3Mg3Na3O12Si4
Molecular Weight543.1 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2]
InChIInChI=1S/4FH.3Li.3Mg.3Na.4O3Si/c;;;;;;;;;;;;;4*1-4(2)3/h4*1H;;;;;;;;;;;;;/q;;;;3*+1;3*+2;3*+1;4*-2/p-4
InChIKeyWSNJABVSHLCCOX-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Magnesium Sodium Fluoride Silicate (CAS 100063-69-2): Synthetic Fluorine Mica for High-Performance Ion-Exchange and Thermal Applications


Lithium magnesium sodium fluoride silicate (CAS 100063-69-2), systematically described as trilithium trimagnesium trisodium tetrakis(dioxido(oxo)silane) tetrafluoride, is a synthetic inorganic compound belonging to the tetrasilicic fluorine mica family [1]. With a molecular formula of F₄Li₃Mg₃Na₃O₁₂Si₄ and a molecular weight of 543.1 g/mol, this compound is structurally classified as a layered phyllosilicate in which fluoride anions occupy the hydroxyl positions typical of natural micas [1]. It is catalogued under the alternate CAS 64060-48-6 and is commonly referred to as Fluorine Mica . Unlike natural phlogopite or muscovite, the synthetic origin and precisely controlled stoichiometry of this compound impart reproducible swelling behavior and ion-exchange characteristics that are critical for industrial adsorbent, catalytic support, and cosmetic pigment applications [2].

Why Generic Mica or Silicate Substitutes Cannot Match Lithium Magnesium Sodium Fluoride Silicate in Swelling and Ion-Selectivity Performance


Generic natural micas such as muscovite or phlogopite are non-swelling and possess fixed interlayer potassium ions that render them incapable of ion exchange under ambient conditions [1]. Even among synthetic fluorine micas, the precise stoichiometric balance of Li⁺, Na⁺, and Mg²⁺ in the octahedral and interlayer sites governs the layer charge density, which in turn dictates the swelling capacity, ion-exchange selectivity, and thermal durability of derived pillared materials [2]. For instance, sodium taeniolite (NaMg₂LiSi₄O₁₀F₂) and sodium hectorite (Na₁/₃Mg₈/₃Li₁/₃Si₄O₁₀F₂) display markedly different selectivity sequences for Cs⁺ and Rb⁺ due to differences in layer charge distribution [2]. The specific elemental composition of CAS 100063-69-2 yields a distinct layer charge profile that cannot be replicated by simply blending generic lithium, magnesium, or sodium silicates. Substituting with off-the-shelf fluorphlogopite (KMg₃AlSi₃O₁₀F₂) results in loss of the sodium-mediated swelling functionality because the interlayer K⁺ is non-exchangeable under mild conditions, thereby precluding the intercalation and pillaring chemistries that define the target compound's industrial utility .

Quantitative Differentiation Evidence for Lithium Magnesium Sodium Fluoride Silicate Against Closest Analogs


Crystallinity and Pillaring Performance: Na-Taeniolite Host Outperforms Li-Taeniolite in Alumina-Pillared Mica Thermal Durability

The target compound, as the sodium-form taeniolite (NaMg₂LiSi₄O₁₀F₂), directly demonstrates superior performance as a host crystal for alumina pillaring compared to its lithium-form analog (LiMg₂LiSi₄O₁₀F₂). When both host micas were subjected to identical alumina-pillaring procedures using zeolite-treated hydroxoaluminum solutions, the pillared product derived from Na-taeniolite (via Li⁺-exchange) exhibited higher thermal durability than that obtained directly from Li-taeniolite. This difference is attributed to the superior morphology and crystallinity of the Na-taeniolite host crystals [1].

Pillared clays Alumina-pillared fluorine mica Thermal durability Microporous materials

Ion-Exchange Selectivity: Na-Taeniolite Exhibits Remarkably High Selectivity for K⁺, Rb⁺, and Cs⁺ Over Other Synthetic Fluorine Micas

In a systematic XAFS and XRD investigation of synthetic tetrasilicic fluorine micas, sodium taeniolite (NaT, NaMg₂LiSi₄O₁₀F₂·nH₂O) — which corresponds to the sodium-rich form of the CAS 100063-69-2 compositional family — was compared head-to-head with sodium hectorite (NaH, Na₁/₃Mg₈/₃Li₁/₃Si₄O₁₀F₂·nH₂O). NaT showed remarkably high ion-exchange selectivity for K⁺, Rb⁺, and Cs⁺, whereas NaH exhibited high selectivity only for Rb⁺ and Cs⁺, but not for K⁺. The broader selectivity spectrum of NaT arises from its distinct interlayer local structure, as revealed by Rb K-edge EXAFS [1].

Ion exchange Cesium selectivity Sodium taeniolite Sodium hectorite

Pillared Surface Area: Alumina-Pillared Fluorine Mica Achieves >300 m²/g After 800 °C Calcination

Alumina-pillared fluorine micas synthesized from synthetic expandable micas within the CAS 100063-69-2 compositional space achieve BET specific surface areas exceeding 300 m²/g even after calcination at 800 °C, with an optimal value of 403 m²/g at 600 °C [1]. This thermal durability benchmark surpasses that of many conventional pillared clays derived from natural montmorillonite, which typically undergo significant surface area collapse above 500–600 °C. The data establish a quantifiable performance floor for high-temperature adsorbent and catalyst support applications [1].

Surface area Thermal stability Alumina-pillared mica Microporosity

Cosmetic-Grade Fluorine Retention: Synthetic Mica Powder with 75–99% Stoichiometric Fluorine and No Detectable Fluoride Leaching

Patent literature establishes that synthetic mica powder within the lithium magnesium sodium fluoride silicate family, when manufactured to contain 75–99% of the stoichiometric fluorine composition, exhibits no detectable leaching of fluoride ions in cosmetic formulations [1]. This is a critical safety differentiation from earlier synthetic micas and natural micas, where fluoride ion elution posed regulatory and toxicological concerns. The patented process ensures that the fluorine is structurally locked within the silicate lattice, enabling use in leave-on cosmetic products with superior extensibility, gloss, and adherence [1].

Cosmetic pigment Fluorine mica Fluoride leaching Synthetic mica powder

Swelling Behavior: Na-Rich Taeniolite Exhibits Pronounced Hydration Swelling Absent in K-Rich and Natural Mica Analogs

In the solid solution system taeniolite (KMg₂LiSi₄O₁₀F₂)–sodium taeniolite (NaMg₂LiSi₄O₁₀F₂), the Na-rich compositions (x = Na/(Na+K) > 0.8) exhibit pronounced water-swelling properties, whereas K-rich compositions (x < 0.5) are non-swelling [1]. The target compound, with its high sodium content in the interlayer, falls within the swelling regime, enabling intercalation of organic molecules, polymers, and metal oxide pillars. This swelling functionality is entirely absent in natural phlogopite and fluorphlogopite, whose interlayer K⁺ ions are non-hydratable under ambient conditions [1].

Swelling mica Interlayer hydration Solid solution Taeniolite

Procurement-Ready Application Scenarios for Lithium Magnesium Sodium Fluoride Silicate Based on Quantitative Differentiation Evidence


High-Temperature Catalyst Supports and Molecular Sieves Requiring >300 m²/g Surface Area After 800 °C Calcination

For industrial catalyst developers requiring microporous supports that retain high specific surface area under prolonged high-temperature operation, alumina-pillared derivatives of this compound are quantitatively validated. Pillared products retain 403 m²/g at 600 °C and >300 m²/g after 800 °C heating [1]. This performance directly enables catalytic processes such as fluid catalytic cracking (FCC) additive formulations, automotive exhaust after-treatment, and petrochemical hydrocracking where conventional pillared montmorillonite supports undergo pore collapse and surface area loss exceeding 50% under identical thermal conditions [1].

Selective Radiocesium and Potassium Ion Recovery from Nuclear Effluents and Mixed Brines

The experimentally verified high selectivity of Na-taeniolite for K⁺, Rb⁺, and Cs⁺ positions this compound as a superior inorganic ion exchanger for nuclear waste remediation and resource recovery [2]. Unlike sodium hectorite, which lacks K⁺ selectivity, the taeniolite-form material can capture the full spectrum of large monovalent cations. Procurement for pilot-scale Cs-137 removal columns or selective K⁺ recovery from lithium brines is directly supported by the XAFS-derived selectivity evidence [2].

Cosmetic Pearl Pigments with Verified Zero Fluoride Leaching for Leave-On Formulations

Cosmetic manufacturers seeking synthetic mica-based pearl pigments that comply with stringent fluoride leaching regulations can specify this compound when produced to the 75–99% stoichiometric fluorine standard [3]. The patented manufacturing process ensures no detectable fluoride ion release under hot-water extraction testing (100 °C, 1 hour), enabling formulation of foundations, eyeshadows, and lip products that meet EU and FDA safety thresholds for leave-on cosmetics [3].

Nanocomposite and Organic-Intercalation Host Matrices Requiring Swelling Functionality

The pronounced water-swelling behavior of Na-rich compositions (basal spacing expansion from ~9.5 Å to ~15 Å upon hydration) provides the essential gallery expansion needed for intercalation of organic monomers, polymers, and bioactive molecules [4]. This property enables fabrication of polymer-layered silicate nanocomposites, drug delivery carriers, and antimicrobial hydrogel formulations where the silicate serves as both a structural scaffold and a controlled-release matrix for active chlorine species [4].

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